Vegfr-2-IN-41

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Inhibiteur de Vegfr-2-IN-41 est un inhibiteur de petite molécule qui cible le récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR-2). Ce récepteur joue un rôle crucial dans l’angiogenèse, le processus par lequel de nouveaux vaisseaux sanguins se forment à partir de vaisseaux préexistants. En inhibant le VEGFR-2, l’Inhibiteur de this compound peut potentiellement perturber l’apport sanguin aux tumeurs, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’Inhibiteur de Vegfr-2-IN-41 implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et leur couplage ultérieur. Une approche courante consiste à commencer par un dérivé de la quinoxaline, qui subit diverses modifications de groupes fonctionnels pour atteindre la structure souhaitée. Les conditions réactionnelles comprennent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements et une pureté élevés .

Méthodes de production industrielle

La production industrielle de l’Inhibiteur de this compound implique la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles pour les opérations à grande échelle, la garantie d’une qualité constante et la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et réduire les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

L’Inhibiteur de Vegfr-2-IN-41 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité.

Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques, affectant la stabilité et la réactivité du composé.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui peut être utilisé pour affiner les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures spécifiques, des niveaux de pH et des solvants pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à l’Inhibiteur de this compound. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété d’analogues avec différents groupes fonctionnels .

Applications de la recherche scientifique

L’Inhibiteur de this compound a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l’inhibition du VEGFR-2 et ses effets sur l’angiogenèse.

Biologie : Utilisé dans des études de culture cellulaire pour étudier le rôle du VEGFR-2 dans la prolifération et la migration des cellules endothéliales.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer, en particulier pour cibler les tumeurs qui dépendent de l’angiogenèse pour leur croissance et leurs métastases.

Industrie : Utilisé dans le développement de nouveaux médicaments anti-angiogéniques et dans des essais de criblage à haut débit pour la découverte de médicaments

Applications De Recherche Scientifique

Vegfr-2-IN-41 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.

Biology: Employed in cell culture studies to investigate the role of VEGFR-2 in endothelial cell proliferation and migration.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors that rely on angiogenesis for growth and metastasis.

Industry: Utilized in the development of new anti-angiogenic drugs and in high-throughput screening assays for drug discovery

Mécanisme D'action

L’Inhibiteur de Vegfr-2-IN-41 exerce ses effets en se liant au site de liaison de l’ATP du VEGFR-2, empêchant sa dimérisation et son autophosphorylation. Cette inhibition bloque les voies de signalisation en aval impliquées dans la survie, la prolifération et la migration des cellules endothéliales. Les principales cibles moléculaires et les voies affectées comprennent la voie phospholipase C gamma-protéine kinase C, la voie TSAd-Src-phosphoinositide 3-kinase-Akt et la voie SHB-focal adhesion kinase-paxillin .

Comparaison Avec Des Composés Similaires

Composés similaires

Sunitinib : Un autre inhibiteur du VEGFR-2 utilisé en thérapie anticancéreuse.

Sorafénib : Un inhibiteur multi-kinases qui cible le VEGFR-2 parmi d’autres récepteurs.

Tivozanib : Un inhibiteur sélectif du VEGFR-2 approuvé pour le traitement du carcinome rénal à cellules claires

Unicité

L’Inhibiteur de Vegfr-2-IN-41 est unique en son genre par son affinité de liaison spécifique et sa sélectivité pour le VEGFR-2, ce qui peut entraîner moins d’effets hors cible par rapport à d’autres inhibiteurs. Sa structure chimique distincte permet également des modifications potentielles pour améliorer son efficacité et réduire sa toxicité .

Propriétés

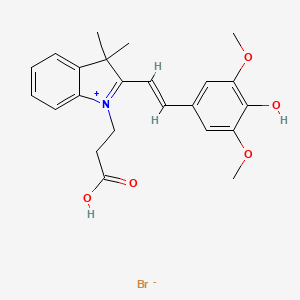

Formule moléculaire |

C22H28N4O2S2 |

|---|---|

Poids moléculaire |

444.6 g/mol |

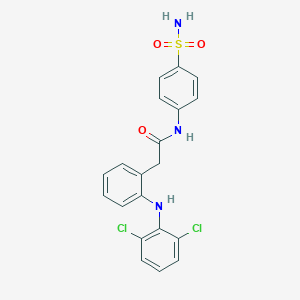

Nom IUPAC |

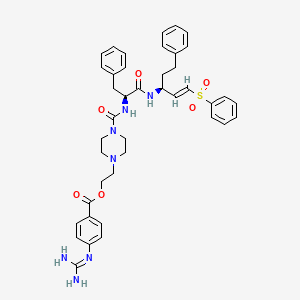

1-(4-methylphenyl)-3-[(E)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethylideneamino]thiourea |

InChI |

InChI=1S/C22H28N4O2S2/c1-16-4-8-20(9-5-16)23-22(29)25-24-18(3)19-6-10-21(11-7-19)30(27,28)26-14-12-17(2)13-15-26/h4-11,17H,12-15H2,1-3H3,(H2,23,25,29)/b24-18+ |

Clé InChI |

ZSGRTVHOBQWGCM-HKOYGPOVSA-N |

SMILES isomérique |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C(=N/NC(=S)NC3=CC=C(C=C3)C)/C |

SMILES canonique |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=NNC(=S)NC3=CC=C(C=C3)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

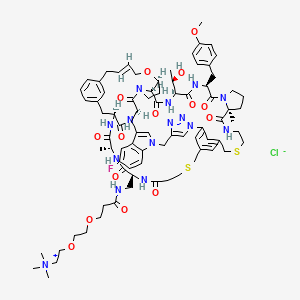

![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)

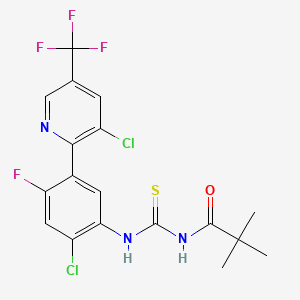

![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)

![sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)

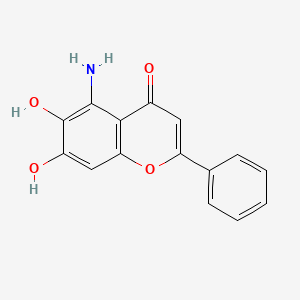

![7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione](/img/structure/B12377757.png)